![molecular formula C16H33NO3 B14706129 [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate CAS No. 25384-41-2](/img/structure/B14706129.png)
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is a chemical compound with the molecular formula C16H33NO3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-2-methylpentyl N,N-dibutylcarbamate.
Reduction: Formation of 2-(hydroxymethyl)-2-methylpentylamine.
Substitution: Formation of various substituted carbamates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N,N-dimethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate
Uniqueness
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chains compared to similar compounds result in different solubility, reactivity, and interaction profiles.
Eigenschaften
CAS-Nummer |
25384-41-2 |
|---|---|
Molekularformel |
C16H33NO3 |
Molekulargewicht |
287.44 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate |
InChI |
InChI=1S/C16H33NO3/c1-5-8-11-17(12-9-6-2)15(19)20-14-16(4,13-18)10-7-3/h18H,5-14H2,1-4H3 |
InChI-Schlüssel |
CMBVQXWTMHCRGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)OCC(C)(CCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



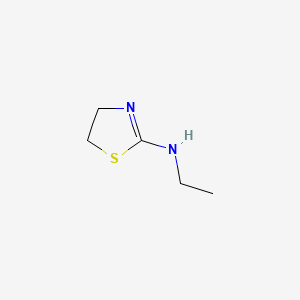
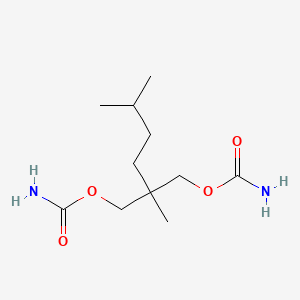
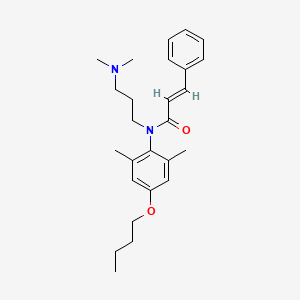
phosphanium](/img/structure/B14706069.png)
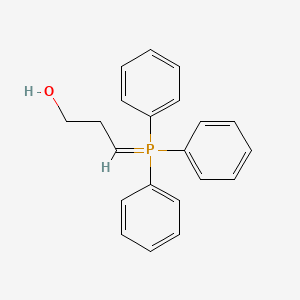
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)

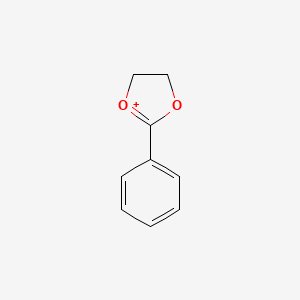

![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
